![molecular formula C15H15ClN2O B7508895 N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as CL-316,243, is a chemical compound that has gained significant attention in scientific research. CL-316,243 is a selective agonist for the β3-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating energy metabolism and thermogenesis.
Mécanisme D'action
The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in regulating energy metabolism and thermogenesis. Activation of the β3-adrenergic receptor by N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to the breakdown of triglycerides and the release of free fatty acids. In addition, activation of the β3-adrenergic receptor leads to the activation of uncoupling protein 1 (UCP1), which generates heat by uncoupling oxidative phosphorylation in mitochondria, thereby promoting thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound increases energy expenditure and promotes fat oxidation by activating the β3-adrenergic receptor. In addition, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes. The compound has also been shown to reduce body weight gain and adiposity in obese animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has several advantages for lab experiments. The compound is highly selective for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. In addition, this compound has been extensively studied in animal models, which provides a wealth of data on its effects on energy metabolism and thermogenesis. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer to animals. In addition, the compound has a short half-life in vivo, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the β3-adrenergic receptor. In addition, further studies are needed to determine the long-term effects of this compound on energy metabolism and thermogenesis. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of obesity and metabolic disorders. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. The compound has been shown to increase energy expenditure and promote fat oxidation by activating the β3-adrenergic receptor. In addition, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-6-5-9-14(17-11)15(19)18(2)10-12-7-3-4-8-13(12)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHCUNNKHHYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

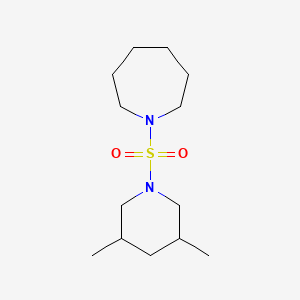
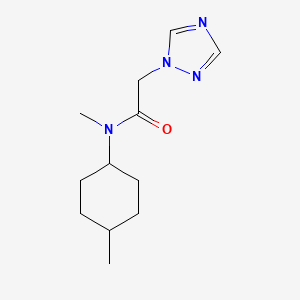
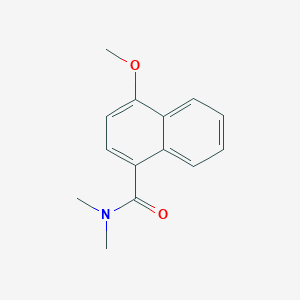
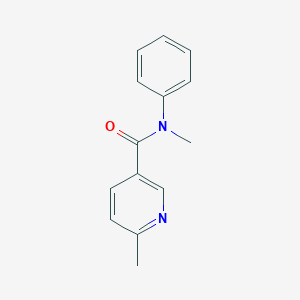
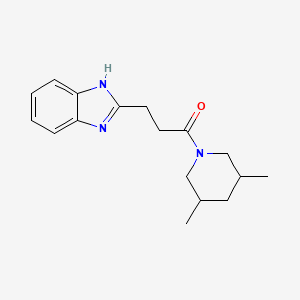
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)

